BenchChemオンラインストアへようこそ!

8-ethoxy-3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

VEGF inhibition Anticancer Structure-Activity Relationship

8-Ethoxy-3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (CAS 1088200-65-0) is a synthetic small molecule that integrates a coumarin (2H-chromen-2-one) core with a 1,2,4-oxadiazole heterocycle, bearing a distinct 3-fluoro-4-methoxyphenyl substituent. This compound belongs to the broader class of coumarin-appended oxadiazoles, a scaffold actively investigated for anticancer applications through Vascular Endothelial Growth Factor (VEGF)-mediated angiogenesis inhibition.

Molecular Formula C20H15FN2O5
Molecular Weight 382.3 g/mol
CAS No. 1088200-65-0
Cat. No. B3402908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-ethoxy-3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
CAS1088200-65-0
Molecular FormulaC20H15FN2O5
Molecular Weight382.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)F
InChIInChI=1S/C20H15FN2O5/c1-3-26-16-6-4-5-11-9-13(20(24)27-17(11)16)19-22-18(23-28-19)12-7-8-15(25-2)14(21)10-12/h4-10H,3H2,1-2H3
InChIKeyYQIOMWYZQVIZGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Ethoxy-3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one: A Targeted Coumarin-Oxadiazole Hybrid for Drug Discovery and Chemical Biology Procurement


8-Ethoxy-3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (CAS 1088200-65-0) is a synthetic small molecule that integrates a coumarin (2H-chromen-2-one) core with a 1,2,4-oxadiazole heterocycle, bearing a distinct 3-fluoro-4-methoxyphenyl substituent. This compound belongs to the broader class of coumarin-appended oxadiazoles, a scaffold actively investigated for anticancer applications through Vascular Endothelial Growth Factor (VEGF)-mediated angiogenesis inhibition [1]. The specific electron-withdrawing fluoro and electron-donating methoxy substituents on the phenyl ring distinguish it from close analogs and are expected to modulate electronic properties, binding affinity, and pharmacokinetic profiles, making it a non-interchangeable candidate for structure-activity relationship (SAR) studies and targeted procurement.

Why 8-Ethoxy-3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one Cannot Be Replaced by In-Class Analogs in Scientific Workflows


Within the coumarin-oxadiazole hybrid class, subtle structural modifications lead to dramatic differences in biological potency and selectivity. A systematic study of closely related 1,3,4-oxadiazole derivatives (series 7a-l) demonstrated that antiproliferative activity and VEGF inhibition are highly sensitive to the nature of the substituent on the oxadiazole ring, with the lead compound (7k) exhibiting an IC50 of approximately 9 µM against Skov3 and EAC cells, while other analogs in the same series showed no significant activity against these lines [1]. The target compound's unique 3-fluoro-4-methoxyphenyl motif introduces a distinct electronic and steric profile not replicated by the alkyl, pyridyl, or unsubstituted phenyl groups found in adjacent analogs, making generic substitution scientifically unjustified without direct comparative data.

Quantitative Differentiation of 8-Ethoxy-3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one: Procurement-Relevant Evidence


Structural Differentiation via Aryl Substituent Electronics: 3-Fluoro-4-Methoxyphenyl vs. Pyridoxyl in Coumarin-Oxadiazole VEGF Inhibitors

In the coumarin-appended oxadiazole series (7a-l) targeting VEGF-mediated angiogenesis, the most potent compound 7k, bearing a 4-methylpyridoxyl substituent, achieved an IC50 of ~9 µM against Skov3 and EAC cells, while other analogs, including those with phenyl or heteroaryl groups, lacked this potency and specificity for ascites malignancy [1]. The target compound possesses a 3-fluoro-4-methoxyphenyl group, which is absent from the published series. This substitution pattern introduces a fluorine atom capable of altering metabolic stability and a methoxy group that modulates electron density on the aryl ring. Without direct head-to-head data, the differentiation is structural and electronically inferred, positioning the target compound as a distinct probe for SAR expansion.

VEGF inhibition Anticancer Structure-Activity Relationship

Antibacterial Activity Potential: Chromene-Oxadiazole Hybrids as DNA Gyrase Inhibitors

A related series of 2H-chromene-based 1,2,4-oxadiazole derivatives (6a-6h) was evaluated for in vitro antibacterial activity against E. coli (MTCC614) and K. pneumoniae (MTCC4031). Compounds 6g and 6h exhibited good antibacterial activity, approaching the standard drug gentamicin, with molecular docking confirming hydrogen bonding interactions with DNA gyrase of E. coli [1]. While the target compound was not part of this specific series, the shared chromene-oxadiazole core suggests potential as an antibacterial scaffold. The 3-fluoro-4-methoxyphenyl substituent on the target compound may enhance binding affinity or spectrum compared to the unsubstituted or alkyl-substituted phenyl rings in the active compounds 6g and 6h.

Antibacterial DNA gyrase Molecular docking

Selectivity Profile: Normal Cell Viability vs. Cancer Cell Cytotoxicity in Coumarin-Oxadiazole Series

The lead compound 7k in the coumarin-appended oxadiazole series demonstrated a favorable selectivity profile by not inducing significant antiproliferative effects against the normal cell line NIH3T3 at concentrations that were cytotoxic to cancer cells (IC50 ~9 µM against Skov3 and EAC) [1]. This cancer-selective cytotoxicity is a critical differentiator for therapeutic development. Although direct selectivity data for the target compound are unavailable, the introduction of the 3-fluoro-4-methoxyphenyl group may further modulate this therapeutic window by altering cellular uptake or off-target interactions, a hypothesis testable through comparative procurement and screening.

Selectivity Cytotoxicity NIH3T3

Procurement-Driven Application Scenarios for 8-Ethoxy-3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one


Structure-Activity Relationship (SAR) Expansion Around Coumarin-Oxadiazole VEGF Inhibitors

The target compound serves as a key intermediate for exploring how electron-withdrawing (fluoro) and electron-donating (methoxy) substituents on the phenyl ring influence VEGF inhibition potency and selectivity. As the published lead 7k (IC50 ~9 µM) bears a pyridoxyl group [1], the 3-fluoro-4-methoxyphenyl analog is essential for mapping electronic and steric contributions to target engagement.

Antibacterial Screening and DNA Gyrase Targeting Studies

Given the demonstrated antibacterial activity of chromene-1,2,4-oxadiazole derivatives against E. coli and K. pneumoniae, with molecular docking suggesting DNA gyrase as a target [2], this compound is a high-priority candidate for minimum inhibitory concentration (MIC) determination and time-kill kinetics against Gram-negative pathogens.

Cancer-Selective Cytotoxicity Profiling in Ovarian and Ascites Tumor Models

Building on the class-level evidence that coumarin-oxadiazole hybrids can selectively kill Skov3 and EAC cells while sparing normal NIH3T3 fibroblasts [1], this compound should be prioritized for in vitro cytotoxicity panels to quantify its therapeutic window and compare it directly against the 7k benchmark.

Computational Chemistry and DFT-Based Reactivity Prediction

The unique 3-fluoro-4-methoxyphenyl substituent provides an attractive case for density functional theory (DFT) calculations of HOMO-LUMO gaps, molecular electrostatic potentials, and docking simulations against VEGF and DNA gyrase, enabling in silico differentiation from the published series prior to wet-lab validation [1].

Quote Request

Request a Quote for 8-ethoxy-3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.